molecular formula C12H16F3N3O2 B1439953 2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate CAS No. 1221725-61-6

2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate

Cat. No.: B1439953
CAS No.: 1221725-61-6
M. Wt: 291.27 g/mol
InChI Key: AJELHUYWTNVSIX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate is a chemical compound with the molecular formula C12H16F3N3O2 and a molecular weight of 291.27 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a diethylamino group, and a pyridinylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate typically involves the reaction of 6-(diethylamino)pyridin-3-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard chromatographic techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The diethylamino group may contribute to the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-3-18(4-2)10-6-5-9(7-16-10)17-11(19)20-8-12(13,14)15/h5-7H,3-4,8H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJELHUYWTNVSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141713
Record name Carbamic acid, N-[6-(diethylamino)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-61-6
Record name Carbamic acid, N-[6-(diethylamino)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[6-(diethylamino)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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